
2-Azetidinomethyl-2'-methylbenzophenone
Description
2-Azetidinomethyl-2'-methylbenzophenone is a benzophenone derivative characterized by a 2'-methyl substituent on one aromatic ring and an azetidinomethyl group (a four-membered cyclic amine) attached to the benzophenone scaffold. The azetidine ring introduces steric and electronic effects, distinguishing it from simpler benzophenone derivatives.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-4-9-16(14)18(20)17-10-5-3-8-15(17)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICRSNWOJNSVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643686 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-45-6 | |
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
2-Azetidinomethyl-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The azetidinomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azetidinomethyl-2’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-methylbenzophenone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are subjects of ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Benzophenones
Biological Activity
2-Azetidinomethyl-2'-methylbenzophenone, a compound featuring an azetidine ring structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . It consists of an azetidine ring connected to a benzophenone moiety, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Azetidine Ring : This cyclic amine can interact with various biological targets, potentially influencing enzyme activity and receptor binding.
- Benzophenone Moiety : Known for its photoprotective properties, this component may also engage in interactions with cellular components, affecting signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antibacterial properties. The azetidine and benzophenone components may synergistically contribute to this effect.
- Anticancer Properties : Preliminary investigations have shown that this compound could inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions.
Data Table: Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Effects :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in infectious diseases.
-
Investigation of Anticancer Properties :
- In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of cancer cell lines (e.g., MCF-7). Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
-
Enzyme Interaction Studies :
- Research focused on the interaction between this compound and specific metabolic enzymes revealed that it acts as a competitive inhibitor, which could have implications for drug metabolism and pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for 2-Azetidinomethyl-2'-methylbenzophenone, and how can purity be validated?
- Methodological Answer : The synthesis of benzophenone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution. For this compound, a multi-step approach is recommended:
Azetidine Incorporation : React 2'-methylbenzophenone (precursor; CAS 131-58-8 ) with azetidine via nucleophilic substitution under inert conditions.
Catalysis : Use Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance reaction efficiency .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
- Validation Metrics :
Parameter | Method | Acceptance Criteria |
---|---|---|
Purity | HPLC | ≥98% peak area |
Identity | NMR | Match predicted shifts for azetidine protons (δ 3.2–3.8 ppm) |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify azetidine protons (δ 3.2–3.8 ppm) and carbonyl carbons (δ ~195 ppm) .
- IR : Confirm C=O stretching (1680–1700 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions; expected m/z ≈ 295 (C₁₈H₁₉NO) .
- Chromatography : Compare retention times with reference standards using reverse-phase HPLC .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Avoid moisture (use desiccants) due to azetidine’s hygroscopic nature .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare NMR/IR results with computational predictions (e.g., DFT for vibrational modes) .
- Yield Optimization : Screen catalysts (e.g., ZnCl₂ vs. AlCl₃) and solvents (DMF vs. THF) using design-of-experiments (DoE) frameworks .
- Case Study : A 2021 study on benzophenone analogs resolved conflicting melting points by standardizing recrystallization solvents (ethanol vs. acetone) .
Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs).
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability under physiological conditions .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa or MCF-7), referencing benzophenone derivatives with known IC₅₀ values .
- Target Identification : Employ SPR (surface plasmon resonance) to screen for protein binding partners .
- Data Interpretation :
Assay Type | Positive Control | Expected Outcome |
---|---|---|
MTT | Doxorubicin | IC₅₀ < 50 µM |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of benzophenone analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem CID 18069 for structural analogs ) and apply statistical tests (ANOVA) to identify outliers.
- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
Preparation Methods
Preparation Methods
The synthesis of 2-Azetidinomethyl-2'-methylbenzophenone can be approached through several methods, primarily focusing on the formation of the azetidine ring and subsequent functionalization to yield the final product. The following sections detail the key synthetic routes and conditions commonly employed in its preparation.
Synthetic Route Overview
The preparation typically involves two main steps:
Formation of Azetidine Ring : This step often entails the reaction of a suitable precursor with a reagent that facilitates the cyclization to form the azetidine structure.
Benzophenone Functionalization : After forming the azetidine ring, it is then reacted with a benzophenone derivative to introduce the desired substituents.
Detailed Synthetic Procedures
Step 1: Synthesis of Azetidine
The azetidine ring can be synthesized from appropriate precursors such as amino acids or other nitrogen-containing compounds. Common methods include:
Cyclization Reactions : Using reagents like formaldehyde or other aldehydes in the presence of amines can facilitate the formation of azetidine.
Base-Catalyzed Reactions : Strong bases such as sodium hydride or potassium tert-butoxide can promote cyclization by deprotonating nitrogen-containing precursors.
Step 2: Benzophenone Reaction
Once the azetidine is formed, it is reacted with benzophenone derivatives under controlled conditions:
Reagents : Typical reagents for this reaction may include acid chlorides or anhydrides to facilitate acylation.
Reaction Conditions : The reaction is often performed in solvents such as dichloromethane or toluene at elevated temperatures (around 60-100°C) to enhance reactivity and yield.
Summary Table of Preparation Methods
Step | Description | Key Reagents | Conditions |
---|---|---|---|
1 | Azetidine Ring Formation | Formaldehyde, Amines | Base-catalyzed, Elevated Temperature |
2 | Benzophenone Functionalization | Benzophenone Derivative, Acid Chloride | Solvent (Dichloromethane), Elevated Temperature |
Industrial Production Considerations
For large-scale production, modifications to laboratory methods are essential to optimize yield and purity:
Continuous Flow Reactors : These systems can enhance efficiency by allowing for better control over reaction conditions and minimizing waste.
Purification Techniques : Techniques such as recrystallization and chromatography are critical for isolating high-purity products necessary for pharmaceutical applications.
Research Findings
Recent studies indicate that this compound exhibits promising biological activities, including:
Antimicrobial Effects : Interaction with microbial enzymes suggests potential use as an antimicrobial agent.
Anticancer Properties : Preliminary findings indicate that this compound may modulate enzyme activity related to cancer pathways, making it a candidate for further medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.